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Compound of Interest

Compound Name: Tetrahydrothiopyran-4-carbonitrile

Cat. No.: B071359

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability,
synthesis, and potential applications of Tetrahydrothiopyran-4-carbonitrile (CAS No.
195503-40-3). This document is intended to serve as a valuable resource for professionals in
the fields of medicinal chemistry, chemical synthesis, and drug discovery.

Commercial Availability and Suppliers

Tetrahydrothiopyran-4-carbonitrile is available from a range of chemical suppliers, catering
to research and development needs. The compound is typically offered at purities of 97% or
higher. Below is a summary of prominent suppliers and their typical product specifications.
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Molecular
. . Molecular .
Supplier Purity CAS Number Weight ( g/mol
Formula
)
Thermo Scientific
_ o 97% 195503-40-3 C6HINS 127.21
(Fisher Scientific)
Benchchem - 195503-40-3 C6HONS 127.21
Cenmed - 195503-40-3 - -
CookeChem 98% 195503-40-3 C6HIONS 127.21
Synblock = 98% 195503-40-3 C6HONS 127.21
Physicochemical Properties
Property Value
IUPAC Name Thiane-4-carbonitrile

4-Cyanothiane, Tetrahydro-2H-thiopyran-4-

Synonyms carbonitrile

MDL Number MFCD09025909

InChl Key DOQKVZWAEWJUKAX-UHFFFAOYSA-N
SMILES N#CC1CCSCC1

Synthesis of Tetrahydrothiopyran-4-carbonitrile

The primary synthetic route to Tetrahydrothiopyran-4-carbonitrile involves the conversion of
Tetrahydrothiopyran-4-one. Two common methodologies are outlined below.

Synthesis via Cyanohydrin Formation and
Deoxygenation

This method proceeds through the formation of a cyanohydrin intermediate from
Tetrahydrothiopyran-4-one, followed by the removal of the hydroxyl group.
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Experimental Protocol:

e Step 1: Cyanohydrin Formation. To a stirred solution of Tetrahydrothiopyran-4-one (1.0 eq) in
a suitable solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a
catalytic amount of a Lewis acid (e.g., zinc iodide). Stir the reaction mixture at room
temperature until the starting material is consumed (monitored by TLC). Quench the reaction
with an aqueous solution of sodium bicarbonate and extract the product with an organic
solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure to yield the crude cyanohydrin.

o Step 2: Deoxygenation. The crude cyanohydrin is then subjected to deoxygenation. A
common method involves conversion of the hydroxyl group to a thiocarbonyl derivative
followed by radical reduction with a reagent such as tributyltin hydride.

Synthesis via Reduction and Nucleophilic Substitution

This two-step process involves the reduction of the ketone to an alcohol, followed by
conversion to a good leaving group and subsequent displacement by a cyanide salt.[1]

Experimental Protocol:

o Step 1: Reduction of Tetrahydrothiopyran-4-one. To a solution of Tetrahydrothiopyran-4-one
(1.0 eq) in a suitable solvent such as methanol or ethanol, add a reducing agent like sodium
borohydride (NaBH4, 1.1 eq) portion-wise at 0°C. Allow the reaction to warm to room
temperature and stir until completion. Quench the reaction by the slow addition of water, and
remove the solvent under reduced pressure. Extract the aqueous layer with an organic
solvent, dry the combined organic layers, and concentrate to yield Tetrahydrothiopyran-4-ol.

o Step 2: Conversion to Mesylate and Nucleophilic Substitution. Dissolve the obtained
Tetrahydrothiopyran-4-ol (1.0 eq) in a suitable solvent like dichloromethane or
tetrahydrofuran and cool to 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition
of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0°C for 1-2 hours. After completion,
wash the reaction mixture with water and brine, dry the organic layer, and concentrate. The
crude mesylate is then dissolved in a polar aprotic solvent such as dimethylformamide
(DMF) or dimethyl sulfoxide (DMSO). Add sodium cyanide or potassium cyanide (1.5 eq) and
heat the reaction mixture (e.g., to 60-80°C). Monitor the reaction by TLC. Upon completion,
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cool the reaction, pour it into water, and extract with an organic solvent. Purify the crude
product by column chromatography to obtain Tetrahydrothiopyran-4-carbonitrile.

Synthetic Workflow for Tetrahydrothiopyran-4-carbonitrile

Route 2: Reduction & Substitution

Tetrahydrothiopyran-4-one

eduction (e.g., NaBH4)

Route 1: Cyanohydrin Formation

Tetrahydrothiopyran-4-one Tetrahydrothiopyran-4-ol
TMSCN, Lewis Acid Mesylation (MsCl, Et3N)
Cyanohydrin Intermediate Mesylate Intermediate

Deoxygenation Nucleophilic Substitution (NaCN or KCN)

Tetrahydrothiopyran-4-carbonitrile

Click to download full resolution via product page
Synthetic pathways to Tetrahydrothiopyran-4-carbonitrile.

Potential Applications in Drug Discovery

While specific biological activities of Tetrahydrothiopyran-4-carbonitrile are not extensively
documented in publicly available literature, the tetrahydrothiopyran scaffold is a recurring motif
in many biologically active compounds.[1] The nitrile group is a versatile functional group in
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medicinal chemistry, capable of acting as a bioisostere for other functional groups and
participating in key interactions with enzyme active sites.[1]

Derivatives of the precursor, Tetrahydrothiopyran-4-one, have demonstrated a wide range of
pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral
properties.[2] Notably, certain thiopyran derivatives have been identified as inhibitors of key
signaling proteins in cancer progression, such as the Epidermal Growth Factor Receptor
(EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]

The structural similarity of Tetrahydrothiopyran-4-carbonitrile to these active derivatives
suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.
The nitrile functionality can serve as a synthetic handle for further chemical modifications,
allowing for the creation of diverse compound libraries for screening in various disease models.

Relevant Signaling Pathways for Thiopyran
Derivatives

The inhibition of EGFR and VEGFR-2 signaling pathways by thiopyran derivatives highlights
their potential in oncology drug discovery. These pathways are critical for tumor growth,
proliferation, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon
activation by its ligands, initiates a cascade of intracellular signals that promote cell growth and
division. Dysregulation of the EGFR pathway is a common feature in many cancers.
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Inhibition of the EGFR signaling cascade by a potential thiopyran derivative.
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VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,
the formation of new blood vessels, which is essential for tumor growth and metastasis.
Inhibition of this pathway can starve tumors of their blood supply.

VEGFR-2 Signaling Pathway Inhibition
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Inhibition of the VEGFR-2 signaling cascade by a potential thiopyran derivative.
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Conclusion

Tetrahydrothiopyran-4-carbonitrile is a commercially available and synthetically accessible
heterocyclic compound. While its own biological activity is not yet fully characterized, its
structural features and the proven pharmacological relevance of the broader thiopyran class of
molecules make it a compound of significant interest for drug discovery and development. The
synthetic protocols and pathway information provided in this guide offer a solid foundation for
researchers to explore the potential of this and related molecules in the design of novel
therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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